1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea
Description
1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a tert-butyl group and a 2-(thiophen-3-yl)ethyl substituent. Urea-based compounds are widely studied for their hydrogen-bonding capabilities, structural versatility, and applications in medicinal chemistry and materials science. The thiophene moiety contributes aromaticity and π-conjugation, which may influence electronic properties or interactions with biological targets.
Properties
IUPAC Name |
1-tert-butyl-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)13-10(14)12-6-4-9-5-7-15-8-9/h5,7-8H,4,6H2,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXDYGEKONVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of tert-butyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or alkyl halides.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific purposes.
Common Reactions:
- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction: The urea moiety can be reduced to generate corresponding amines.
- Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound has been investigated as a potential biochemical probe . Its structural features allow it to interact with biological targets, providing insights into molecular mechanisms.
Case Study:
A study demonstrated that derivatives of urea compounds exhibited significant antitrypanosomal activity against Trypanosoma brucei, which causes human African trypanosomiasis. The study highlighted the potential for developing new therapeutic agents based on this chemical scaffold .
Medicine
This compound has been explored for its therapeutic properties , including anti-inflammatory and anticancer activities. Its interaction with specific molecular targets may modulate pathways related to disease processes.
Case Study:
Research has indicated that urea derivatives with thiophene rings show promise in treating drug-resistant tuberculosis strains by inhibiting the InhA enzyme, crucial for bacterial survival .
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Thiophene sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Corresponding amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substituted morpholine derivatives | Alkyl halides, acyl chlorides |
| Compound | MIC (µM) | IC50 (µM) | % Inhibition |
|---|---|---|---|
| TTU1 | >200 | N/A | N/A |
| TTU3 | 25 | N/A | N/A |
| TTU4 | 50 | N/A | N/A |
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The thiophene ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea with structurally related compounds from the evidence:
Key Comparisons
Hydrogen-Bonding Capacity :
- The urea group in the target compound and S1 enables strong hydrogen bonding, critical for anion recognition. However, S1’s 3,5-bis(trifluoromethyl)phenyl group enhances anion-π interactions, which the target compound lacks.
- Compound 6 uses a carbamate group, offering hydrolytic stability but weaker H-bonding compared to urea.
Adamantane in compound 6 adds rigidity and hydrophobicity, similar to tert-butyl but with a larger steric profile.
Electronic Properties :
- The thiophene moiety in the target compound and compound 5b enables π-conjugation, which could stabilize charge transfer in imaging applications or enhance interactions with bacterial membranes.
Biological Activity :
- Compound 5b demonstrates antibacterial activity due to its nitroimidazole core, a feature absent in the target compound. The urea scaffold may instead favor enzyme inhibition or receptor binding.
Research Implications and Limitations
- Gaps in Evidence : Direct data on the target compound’s synthesis or applications are absent in the provided sources. Comparisons are extrapolated from structural analogs.
- Potential Applications: Based on analogs, the compound could be explored for: Anion Sensors: Leveraging urea’s H-bonding, though it may require additional π-acidic groups (e.g., CF₃) for anion-π synergy . Antibacterial Agents: Thiophene’s role in compound 5b suggests possible derivatization with bioactive moieties. Imaging Probes: Ethylene glycol chains (as in compound 6 ) could be incorporated to enhance water solubility for biomedical use.
Biological Activity
1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea is a urea derivative characterized by its unique structural features, including a tert-butyl group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₁H₁₅N₃OS
- Molecular Weight : 225.32 g/mol
- Functional Groups : Urea, thiophene, and tert-butyl
The presence of the thiophene ring enhances the compound's electronic properties, making it reactive and stable, which is critical for its biological activity.
This compound interacts with biological systems through several mechanisms:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with enzyme active sites, while the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins. This dual interaction can modulate enzyme activity, potentially leading to therapeutic effects.
- Protein Interactions : The steric hindrance provided by the tert-butyl group may influence binding affinities and specificities for various proteins, altering their functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound possess notable antimicrobial properties. For instance, a recent investigation highlighted the efficacy of thiophene derivatives against resistant bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Preliminary research into related thiophene-containing compounds indicates potential anticancer properties. For example, some derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound may also hold promise in cancer therapy .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Antibacterial Screening :
A study focused on synthesizing thiophene-based urea derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria . -
Enzyme Inhibition Assays :
In vitro assays demonstrated that related compounds effectively inhibited key enzymes involved in inflammatory pathways. These findings suggest that this compound could similarly modulate these pathways .
Comparative Analysis with Structural Analogues
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1,3-Diethylurea | Structure | Lacks thiophene; used primarily in agriculture | Moderate antibacterial |
| Thiourea | Structure | Contains sulfur directly bonded to carbon | Broad antimicrobial spectrum |
| 2-Thiophenecarboxamide | Structure | Lacks urea linkage; used in organic synthesis | Limited versatility |
Q & A
Basic: What are the standard synthetic routes for 1-(tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea, and how are reaction conditions optimized?
The compound is typically synthesized via urea formation using isocyanate intermediates. A common approach involves reacting a tert-butyl isocyanate with a thiophene-containing amine precursor (e.g., 2-(thiophen-3-yl)ethylamine) in anhydrous dichloromethane or ethanol under controlled temperatures (0–20°C). Triethylamine or DMAP may be added to catalyze the reaction and improve yields . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilic attack), temperature control to minimize side reactions, and stoichiometric balancing of reagents. Reaction progress is monitored via TLC or HPLC .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR verify the urea linkage and tert-butyl/thiophene substituents. The absence of isocyanate peaks (~2250 cm in IR) confirms complete reaction .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the urea moiety, critical for polymorph identification .
- HPLC-PDA : Assesses purity (>95% typically required for biological studies) .
Advanced: How can computational modeling aid in predicting the reactivity and binding properties of this urea derivative?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking studies assess potential interactions with biological targets (e.g., enzymes or receptors), leveraging the thiophene’s aromaticity and urea’s hydrogen-bonding capacity. Reaction path simulations (e.g., using Gaussian or ORCA) optimize synthetic routes by identifying transition states and energy barriers .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:
- Standardized Assays : Replicate studies using WHO-recommended protocols (e.g., MTT for cytotoxicity).
- Dose-Response Curves : Establish EC/IC values across multiple replicates.
- Meta-Analysis : Statistically integrate disparate datasets using tools like R or Python to identify confounding variables (e.g., solvent effects) .
Advanced: What strategies are effective in characterizing polymorphic forms of this compound, and how do they impact bioactivity?
Polymorph characterization involves:
- PXRD : Distinguishes crystal forms via unique diffraction patterns.
- DSC/TGA : Identifies thermal stability and phase transitions.
- Solvent Screening : Recrystallization from different solvents (e.g., acetonitrile vs. toluene) isolates polymorphs.
Bioactivity differences arise from variations in solubility and bioavailability. For example, a metastable polymorph may exhibit faster dissolution rates, enhancing in vitro efficacy .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Kinase Inhibition : The urea moiety acts as a hydrogen-bond donor/acceptor, targeting ATP-binding pockets in kinases.
- Antimicrobial Studies : Thiophene’s electron-rich structure disrupts microbial membranes.
- Neuroprotective Agents : Tert-butyl groups enhance blood-brain barrier permeability .
Advanced: How can Design of Experiments (DoE) optimize the synthesis and bioactivity screening processes?
- Synthesis Optimization : Use factorial designs (e.g., 2 or Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies ideal conditions .
- Bioactivity Screening : Orthogonal array testing (e.g., Taguchi methods) minimizes experimental runs while maximizing data on cytotoxicity, solubility, and target affinity .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (N or Ar) to prevent hydrolysis of the urea group .
Advanced: How does the electronic nature of the thiophene substituent influence the compound’s reactivity?
The thiophene’s conjugated π-system stabilizes charge transfer intermediates during reactions. Electron-rich C2/C5 positions enhance electrophilic substitution, while the sulfur atom’s lone pairs participate in coordination chemistry (e.g., metal-catalyzed couplings). Substituent effects can be quantified via Hammett constants (σ for para-substituted thiophenes) .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reagent Costs : Tert-butyl isocyanates are expensive; alternative routes (e.g., Curtius rearrangement) may reduce costs.
- Purification : Column chromatography is impractical at scale; switch to recrystallization or continuous flow methods.
- Byproduct Management : Optimize quenching steps to remove excess isocyanate and amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
